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Uridine 5'-triphosphate - 63-39-8

Uridine 5'-triphosphate

Catalog Number: EVT-285400
CAS Number: 63-39-8
Molecular Formula: C9H15N2O15P3
Molecular Weight: 484.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

In cell biology, UTP acts as an extracellular signaling molecule, activating P2Y receptors, a family of G protein-coupled receptors [], [], [], [], []. This activation triggers various intracellular signaling pathways, influencing diverse cellular processes.

Adenosine 5'-triphosphate (ATP)

Compound Description: Adenosine 5'-triphosphate (ATP) is a nucleoside triphosphate that plays a fundamental role as an energy currency in cells. It is involved in various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis. In the context of these papers, ATP is often used as a comparator to uridine 5'-triphosphate (UTP) in studying the effects of nucleotides on various cellular processes like smooth muscle contraction, ion transport, and mucociliary clearance. [, , , , , , , , , , , , , , ]

Relevance: ATP is structurally similar to UTP, differing only in the nucleobase moiety (adenine in ATP versus uracil in UTP). This structural similarity often results in their interaction with the same or similar purinergic receptors (P2 receptors), although with different affinities and downstream effects. [, , , , , , , , , ] For instance, both ATP and UTP can stimulate smooth muscle contraction by activating P2 receptors, but the specific receptor subtypes and signaling pathways involved may differ. [, , , , , ]

Uridine 5'-diphosphate (UDP)

Compound Description: Uridine 5'-diphosphate (UDP) is a nucleotide that acts as a precursor to UTP in cellular metabolism. It is involved in various metabolic pathways, including glycosylation and glycogen synthesis. [] In the context of these studies, UDP is investigated for its ability to activate P2Y receptors and induce biological responses, such as smooth muscle contraction and phosphoinositidase C activation. [, , ]

Cytidine 5'-triphosphate (CTP)

Compound Description: Cytidine 5'-triphosphate (CTP) is a pyrimidine nucleoside triphosphate involved in various cellular processes, including RNA synthesis and phospholipid metabolism. [, ] In the studies provided, CTP acts as a substrate for enzymes like CMP-KDO synthetase, which is involved in the biosynthesis of bacterial lipopolysaccharides. []

2-Methylthioadenosine 5'-diphosphate (2-MeSADP)

Compound Description: 2-Methylthioadenosine 5'-diphosphate (2-MeSADP) is a metabolically stable analog of adenosine 5'-diphosphate (ADP), known to activate certain subtypes of P2Y receptors. [, , , ] In the papers provided, 2-MeSADP is primarily utilized as a pharmacological tool to probe the involvement of specific P2Y receptor subtypes in mediating the effects of nucleotides on smooth muscle contractility and ion transport. [, , ]

Relevance: Although not structurally identical to UTP, 2-MeSADP exhibits selectivity for specific P2Y receptor subtypes, notably P2Y1, P2Y12, and P2Y13. [, , ] These receptors are also known to be activated by ADP and, in some cases, by UTP, albeit with varying affinities and downstream signaling cascades. [, ] Therefore, 2-MeSADP serves as a valuable tool to dissect the contribution of these specific P2Y receptor subtypes in mediating the biological effects of UTP and other nucleotides.

2-Methylthio-adenosine 5'-triphosphate (2-MeSATP)

Compound Description: 2-Methylthio-adenosine 5'-triphosphate (2-MeSATP) is a hydrolysis-resistant ATP analog with selectivity towards P2Y receptors, particularly the P2Y1 subtype. [, , , ] In the provided research, 2-MeSATP is employed to investigate the pharmacological profiles of P2Y receptors and differentiate their roles in mediating various cellular responses induced by nucleotides, including smooth muscle contraction and ion transport. [, , ]

Relevance: Though structurally similar to ATP, the 2-methylthio substitution on 2-MeSATP confers selectivity towards certain P2Y receptors, particularly P2Y1, while displaying reduced efficacy at P2X receptors compared to ATP. [, , , ] This selectivity makes 2-MeSATP a valuable pharmacological tool for dissecting the involvement of specific P2Y receptor subtypes in mediating the physiological effects of UTP and other nucleotides.

Adenosine 5'-diphosphate (ADP)

Compound Description: Adenosine 5'-diphosphate (ADP) is a crucial intermediate in cellular energy metabolism, readily interconvertible with ATP. It participates in various cellular processes, including energy transfer, platelet aggregation, and purinergic signaling. [, ] In the context of these studies, ADP serves as a comparative agonist to assess the pharmacological profiles of purinergic receptors, especially P2Y subtypes, in relation to UTP. [, ]

α,β-Methylene adenosine 5'-triphosphate (α,β-meth-ATP)

Relevance: Although structurally similar to ATP, the methylene bridge between the α and β phosphates in α,β-meth-ATP confers selectivity towards P2X receptors, especially P2X1 and P2X3 subtypes, while exhibiting weaker agonism at P2Y receptors compared to ATP or UTP. [, , ] This selectivity makes α,β-meth-ATP a valuable tool for discerning the involvement of P2X receptors in the physiological responses elicited by UTP and other nucleotides, particularly in scenarios where both P2X and P2Y receptors might be present.

Adenosine 5'-O-(3-thiotriphosphate) (ATPγS)

Compound Description: Adenosine 5'-O-(3-thiotriphosphate) (ATPγS) is a slowly hydrolyzable analog of ATP commonly employed to study P2 receptor signaling pathways. It activates both P2X and P2Y receptors, though with different potencies and kinetics compared to ATP. [, , ] In these papers, ATPγS helps differentiate P2 receptor subtypes and elucidate their roles in mediating nucleotide-induced responses like smooth muscle contraction and ion transport. [, , ]

Relevance: While ATPγS can activate both P2X and P2Y receptors, it generally shows a higher potency for P2Y receptors, particularly P2Y1 and P2Y11, compared to P2X receptors. [, , ] This difference in receptor selectivity, alongside its slow hydrolysis, makes ATPγS valuable for distinguishing between P2X and P2Y receptor-mediated effects of UTP and other nucleotides, allowing for a more refined understanding of their respective contributions to physiological processes.

β,γ-Methylene adenosine 5'-triphosphate (β,γ-meth-ATP)

Compound Description: β,γ-Methylene adenosine 5'-triphosphate (β,γ-meth-ATP) is a synthetic, metabolically stable analog of ATP recognized for its selective agonistic action on P2X receptors, especially P2X1 and P2X3 subtypes. [] It exhibits minimal activity at P2Y receptors, making it a useful tool in pharmacological studies aimed at characterizing the involvement of P2X receptors in various cellular processes, such as smooth muscle contraction and neurotransmission. []

Relevance: The key structural difference between β,γ-meth-ATP and UTP lies in the nucleobase (adenine vs. uracil) and the methylene bridge between the β and γ phosphates. This bridge significantly reduces its affinity for P2Y receptors, making it a selective agonist for P2X receptors. [] This selectivity is particularly useful for discerning the roles of P2X receptors in systems where both P2X and P2Y receptors may be present, offering insights into the distinct signaling pathways activated by UTP and other nucleotides.

Guanosine 5'-triphosphate (GTP)

Compound Description: Guanosine 5'-triphosphate (GTP) is a purine nucleoside triphosphate crucial for cellular processes like protein synthesis, signal transduction, and microtubule dynamics. [, ] In the context of these research studies, GTP serves as a comparative agonist to evaluate the selectivity profiles of P2Y receptors, particularly in relation to UTP and other nucleotides. [, ]

Relevance: While GTP shares a similar structure with UTP, possessing a triphosphate chain and a purine base, it exhibits very low potency at P2Y receptors compared to UTP. [, ] This difference in potency helps researchers understand the structural requirements for ligand binding and activation of P2Y receptors, specifically highlighting the importance of the pyrimidine base in UTP for its high affinity and potent activation of these receptors.

Inosine 5'-triphosphate (ITP)

Compound Description: Inosine 5'-triphosphate (ITP) is a naturally occurring nucleotide often found in lower concentrations than other common nucleotides like ATP or GTP. ITP can activate certain P2 receptors, though with lower potency compared to ATP. [, ] In the studies provided, ITP is used as a comparative agonist to explore the pharmacological profiles of purinergic receptors, especially in relation to UTP and other structurally related nucleotides. [, ]

Relevance: ITP possesses a hypoxanthine base, which structurally resembles both adenine and guanine, making it intriguing for probing the structural requirements of P2 receptors. While ITP can activate certain P2 receptors, it typically exhibits lower potency and efficacy compared to UTP. [, ] This difference in potency suggests that the specific structure of the uracil base in UTP is crucial for its high affinity and potent activation of certain P2Y receptors.

Xanthosine 5'-triphosphate (XTP)

Compound Description: Xanthosine 5'-triphosphate (XTP) is a purine nucleoside triphosphate, less commonly found than ATP or GTP, that can activate certain P2 receptors, albeit with lower potency and efficacy compared to ATP. [] In these studies, XTP is utilized as a comparative agonist to investigate the pharmacological profiles and ligand selectivity of P2Y receptors in relation to UTP and other nucleotides. []

5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate (5-APAS-UTP)

Compound Description: 5-[(4-Azidophenacyl)thio]uridine 5'-triphosphate (5-APAS-UTP) is a photo-reactive analog of UTP used as a tool in molecular biology and biochemistry. It contains an aryl azide group that can be activated by UV light, allowing it to form covalent bonds with nearby molecules. [] This property makes it useful for studying the interactions of UTP with proteins, such as RNA polymerases. []

Relevance: 5-APAS-UTP is structurally very similar to UTP, with the added photo-reactive group. [] This close structural resemblance allows it to bind to UTP-binding proteins, making it a valuable tool to study the interactions of UTP with its targets, such as RNA polymerases, and to identify and characterize novel UTP-binding proteins.

5-(3-Aminoallyl)uridine 5'-triphosphate (AA-UTP)

Compound Description: 5-(3-Aminoallyl)uridine 5'-triphosphate (AA-UTP) is a modified nucleotide that can be incorporated into RNA during transcription. [] It is used as a substrate for RNA polymerases in vitro to synthesize RNA molecules containing aminoallyl groups. [] These groups can then be further modified with various labels or functional groups for downstream applications.

Relevance: AA-UTP is structurally similar to UTP, with the addition of an aminoallyl group at the 5 position of uracil. [] This modification allows for the incorporation of AA-UTP into RNA transcripts while maintaining the overall structure and function of the RNA molecule.

Deoxyuridine 5'-triphosphate (dUTP)

Compound Description: Deoxyuridine 5'-triphosphate (dUTP) is a naturally occurring nucleotide and a substrate for DNA polymerases. Its incorporation into DNA can be detrimental, and cells have mechanisms to minimize its presence. [] In the context of the studies, dUTP might be mentioned in relation to its potential interference with UTP-dependent processes or its role in DNA damage and repair pathways.

5-(3-(3-Nitrophenoxy)acetamidoally1)-uridine 3',5'-bisphosphate (NA-pUp)

Compound Description: 5-(3-(3-Nitrophenoxy)acetamidoally1)-uridine 3',5'-bisphosphate (NA-pUp) is a modified uridine bisphosphate designed for the construction of chemically modified, DNA-cleaving oligoribonucleotide probes. [] This compound features a nitrophenoxy group, which can be used to conjugate the molecule to other biomolecules.

Relevance: NA-pUp is structurally related to UTP, sharing the uridine base and a portion of the phosphate chain. [] The modifications in NA-pUp are tailored for specific applications in developing oligonucleotide probes, showcasing the versatility of UTP analogs in chemical biology research.

2'-Amino-2'-deoxy-2-thiouridine 5'-triphosphate

Compound Description: 2'-Amino-2'-deoxy-2-thiouridine 5'-triphosphate is a synthetic analog of UTP with modifications at the 2' position of the ribose sugar. This compound was specifically designed and synthesized to target the P2Y2 receptor with improved selectivity compared to UTP. []

Relevance: This compound highlights the ongoing research in developing UTP analogs as selective agonists or antagonists for specific P2Y receptors. [] The modifications introduced in this analog illustrate the structure-activity relationship studies aimed at enhancing the pharmacological properties of UTP derivatives.

Overview

Uridine 5'-triphosphate is a crucial ribonucleoside triphosphate involved in various biological processes, particularly in the synthesis of RNA. It consists of a uridine base linked to a ribose sugar, which is further connected to three phosphate groups. This compound plays a significant role in cellular metabolism and energy transfer, similar to other nucleoside triphosphates like adenosine 5'-triphosphate, cytidine 5'-triphosphate, and guanosine 5'-triphosphate.

Source

Uridine 5'-triphosphate can be derived from several natural sources, including yeast and other microorganisms. It is often synthesized chemically or enzymatically in laboratory settings for various applications.

Classification

Uridine 5'-triphosphate falls under the category of nucleotides, specifically ribonucleotides. It is classified as an unmodified ribonucleoside triphosphate due to the absence of chemical modifications on its ribose sugar.

Synthesis Analysis

Methods

The synthesis of uridine 5'-triphosphate can be achieved through various methods:

  1. Chemical Synthesis: Traditional chemical synthesis methods involve multiple steps that include phosphorylation of uridine or uridylic acid using phosphoric acid derivatives. For example, the synthesis may start with uridine, which is then treated with phosphoric anhydride to yield uridine 5'-triphosphate .
  2. Biological Synthesis: A more efficient method involves using permeable yeast cells that can convert uridylic acid into uridine 5'-triphosphate under specific conditions. This method utilizes high-permeability yeast cells at low temperatures, allowing for effective conversion without complex treatments .
  3. Palladium-Catalyzed Methods: Recent advancements in synthetic chemistry have introduced palladium-catalyzed methods that enhance the efficiency and yield of producing modified forms of uridine triphosphates .

Technical Details

The chemical synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The enzymatic methods typically involve fermentation processes where yeast cells are incubated with substrates under controlled conditions to maximize product formation.

Molecular Structure Analysis

Structure

The molecular structure of uridine 5'-triphosphate consists of:

  • Base: Uridine (a pyrimidine nucleobase)
  • Sugar: Ribose (a five-carbon sugar)
  • Phosphate Groups: Three phosphate groups attached at the 5' position of the ribose.
Chemical Reactions Analysis

Reactions

Uridine 5'-triphosphate participates in several biochemical reactions, primarily as a substrate in RNA synthesis catalyzed by RNA polymerases. It can also act as a signaling molecule in various cellular pathways.

Technical Details

The phosphorylation state of uridine 5'-triphosphate allows it to donate phosphate groups during reactions, facilitating the formation of RNA strands by providing energy and structural components necessary for nucleotide incorporation.

Mechanism of Action

Process

The mechanism by which uridine 5'-triphosphate functions primarily involves its role as a substrate for RNA polymerases during transcription. In this process:

  1. Uridine 5'-triphosphate is incorporated into the growing RNA chain.
  2. The release of pyrophosphate (two phosphate groups) provides energy that drives the reaction forward.
  3. This process continues until a complete RNA strand is synthesized.

Data

Research indicates that uridine 5'-triphosphate is essential for synthesizing mRNA and other types of RNA molecules, impacting gene expression and cellular function significantly .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Highly soluble in water.
  • Stability: Stable under acidic conditions but can degrade under alkaline conditions.

Chemical Properties

  • pH: Solutions typically have a pH around 7.5.
  • Purity: High-purity formulations are available (≥99%).
  • Extinction Coefficient: Approximately 10,000 L·mol1^{-1}·cm1^{-1} at 262 nm, indicating its absorbance characteristics useful in analytical applications .
Applications

Uridine 5'-triphosphate has several scientific uses:

  1. RNA Synthesis: It serves as a building block for synthesizing various types of RNA in vitro.
  2. Biochemical Research: Used in studies involving gene expression and regulation.
  3. Therapeutic Applications: Investigated for potential roles in treating neurological disorders due to its involvement in cellular signaling pathways.
  4. Diagnostic Tools: Employed in laboratory-developed tests for detecting specific RNA sequences .
Biosynthesis and Chemical Synthesis of Uridine 5'-Triphosphate

Enzymatic Pathways in De Novo Pyrimidine Nucleotide Synthesis

The de novo synthesis of uridine 5'-triphosphate (UTP) initiates with cytosolic carbamoyl phosphate formation, catalyzed by the trifunctional CAD protein (carbamoyl-phosphate synthetase 2, aspartate transcarbamylase, and dihydroorotase). This enzyme coordinates the initial steps: (1) condensation of glutamine, CO₂, and ATP to form carbamoyl phosphate; (2) reaction with aspartate yielding N-carbamoylaspartate; and (3) cyclization to dihydroorotate [1] [9]. Dihydroorotate dehydrogenase (DHODH) then oxidizes dihydroorotate to orotate in the mitochondrial membrane, linking pyrimidine synthesis to the electron transport chain [6]. Orotate couples with phosphoribosyl pyrophosphate (PRPP) via uridine monophosphate synthase (UMPS), generating orotidine-5'-monophosphate (OMP). UMPS subsequently decarboxylates OMP to uridine 5'-monophosphate (UMP) [1] [9].

UMP undergoes stepwise phosphorylation to UTP through specific kinases:

  • UMP kinase converts UMP to UDP using ATP
  • Nucleoside diphosphate kinase (NDPK) phosphorylates UDP to UTP, transferring a γ-phosphate from ATP [9].

Table 1: Enzymatic Phosphorylation Cascade from UMP to UTP

SubstrateProductEnzymePhosphate Donor
UMPUDPUMP kinaseATP
UDPUTPNucleoside diphosphate kinaseATP

Salvage Pathway Mechanisms for UTP Regeneration

Salvage pathways recycle uridine and uracil to bypass energetically costly de novo synthesis. Uridine is directly phosphorylated to UMP by uridine kinase (EC 2.7.1.48) using ATP as a phosphate donor [4] [9]. Alternatively, uridine phosphorylase (EC 2.4.2.3) reversibly cleaves uridine to uracil and ribose-1-phosphate. Uracil is then reconverted to UMP by uracil phosphoribosyltransferase (UPRT) using PRPP [4] [6]. The resultant UMP enters the kinase cascade detailed in Section 1.1 to regenerate UTP.

These pathways are crucial under ATP-depleting conditions (e.g., hypoxia or exercise), where uridine release increases due to UTP hydrolysis. Salvage enzymes exhibit tissue-specific expression; UPRT activity dominates in the spleen and liver, while uridine kinase is abundant in the brain and kidneys [9]. ATP regeneration systems (e.g., polyphosphate kinases or creatine phosphate) enhance in vitro UTP yields by sustaining kinase activity [4].

Table 2: Key Enzymes in Uridine Salvage Pathways

EnzymeReaction CatalyzedCofactor/SubstrateTissue Localization
Uridine kinaseUridine + ATP → UMP + ADPATPBrain, kidneys
Uridine phosphorylaseUridine ⇌ Uracil + Ribose-1-phosphateNoneLiver, spleen
Uracil phosphoribosyltransferaseUracil + PRPP → UMP + PPiPRPPSpleen, liver

Palladium-Catalyzed Coupling Strategies for Modified UTP Derivatives

Palladium-catalyzed cross-coupling enables site-selective modification of uridine at the 5-position for synthesizing bioactive UTP analogs. The Sonogashira reaction is prominently employed, coupling 5-iodouridine triphosphate with terminal alkynes using Pd(0) catalysts (e.g., Pd(OAc)₂) and copper(I) co-catalysts. Critical considerations include:

  • Pre-catalyst reduction: Pd(II) precursors (e.g., Pd(OAc)₂) require in situ reduction to active Pd(0). Triphenylphosphine (PPh₃), SPhos, or Xantphos ligands facilitate reduction without oxidation by primary alcohols (e.g., ethanol), preventing phosphine degradation [2] [7] [10].
  • Counterion effects: Acetate (OAc⁻) supports faster reduction than chloride (Cl⁻), enhancing catalytic turnover [2].
  • Protecting groups: Triphosphate moieties necessitate protection (e.g., as triethylammonium salts) during alkynylation to prevent coordination with palladium [3].

A representative application is the synthesis of squaramate-linked UTP analogs (e.g., 5-(3-aminopropyn-1-yl)uridine triphosphate). Sonogashira coupling of 5-iodo-UTP with N-propargyl squaramate introduces Lys-reactive groups for RNA-protein cross-linking studies [3]. Heterocyclic modifications (e.g., thienyl or pyridyl groups) via Suzuki-Miyaura coupling with arylboronic acids further diversify UTP structures for materials science [7].

Chemoenzymatic Approaches for Isotopically Labeled UTP Analogs

Chemoenzymatic methods combine chemical synthesis of labeled nucleosides with enzymatic phosphorylation for high-yield production of isotopically enriched UTP. Site-specific isotopic labeling (e.g., ¹³C, ¹⁵N) involves:

  • Chemical synthesis of [¹³C₅]-uridine or [¹⁵N₂]-uracil from labeled precursors
  • Enzymatic phosphorylation using thermostable nucleoside kinases (e.g., Drosophila deoxyribonucleoside kinase) or nucleoside phosphotransferases [4] [8].

In vitro cascades address ATP dependency by integrating ATP regeneration systems:

  • Polyphosphate kinase: Converts ADP to ATP using polyphosphate
  • Acetate kinase: Regenerates ATP from acetyl phosphate and ADP [4].

For dual-position labeling, engineered DNA/RNA polymerases incorporate modified NTPs. TGK DNA polymerase incorporates 5-[¹³C]-UTP into RNA primers during primer extension (PEX), enabling segmental isotope labeling for NMR studies [3] [8]. Similarly, T7 RNA polymerase accepts 5-[²H]-UTP in in vitro transcription for metabolic tracing, though spermidine-free buffers are essential to prevent squaramate side reactions [3].

Table 3: Isotope Incorporation Methods for UTP Analogs

Isotope PositionSynthetic MethodEnzymatic Phosphorylation SystemApplication
Ribose-¹³C₅Chemical synthesis from ¹³C-glucoseUridine kinase + NDPK + ATP regenerationMetabolic flux analysis
Uracil-¹⁵N₂Condensation of ¹⁵N-ureaUPRT + kinase cascadeProtein-RNA interaction NMR
C5-²H/¹³CPd-catalyzed coupling with labeled alkynesDrosophila dNK + NDPKRNA structural dynamics

Properties

CAS Number

63-39-8

Product Name

Uridine 5'-triphosphate

IUPAC Name

[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

Molecular Formula

C9H15N2O15P3

Molecular Weight

484.14 g/mol

InChI

InChI=1S/C9H15N2O15P3/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

PGAVKCOVUIYSFO-XVFCMESISA-N

SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Solubility

Soluble in DMSO

Synonyms

Magnesium Uridine Triphosphate
Magnesium UTP
Mg UTP
Mg-UTP
Triphosphate, Magnesium Uridine
Triphosphate, Uridine
Uridine Triphosphate
UTP
UTP, Magnesium

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O

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